

In-Depth Technical Guide: 4-bromo-1H-indol-6-amine Structure and Synthesis

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Compound of Interest

Compound Name: *4-bromo-1H-indol-6-amine*

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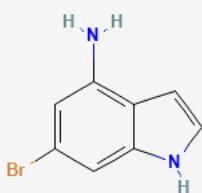
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and a detailed synthesis protocol for **4-bromo-1H-indol-6-amine**, a valuable building block in medicinal chemistry and drug discovery.

Chemical Structure and Properties

4-bromo-1H-indol-6-amine, also known as 6-bromo-1H-indol-4-amine, is a disubstituted indole derivative. The structure consists of a bicyclic system with a fused benzene and pyrrole ring. A bromine atom is substituted at the 4-position of the indole ring, and an amine group is located at the 6-position.

Chemical Structure:



Key Identifiers and Properties:

Property	Value
IUPAC Name	6-bromo-1H-indol-4-amine
CAS Number	350800-81-6 [1]
Molecular Formula	C ₈ H ₇ BrN ₂ [1]
Molecular Weight	211.06 g/mol [1]
Appearance	Off-white solid
Solubility	Soluble in polar organic solvents such as dimethylformamide, ethanol, and acetone.
SMILES	C1=CNC2=CC(=CC(=C21)N)Br [1]

Synthesis of 4-bromo-1H-indol-6-amine

The most direct and commonly employed synthetic route to **4-bromo-1H-indol-6-amine** involves the reduction of a nitro-indole precursor, 6-bromo-4-nitro-1H-indole. This precursor is commercially available, providing a convenient starting point for the synthesis.

Synthesis of the Precursor: 6-bromo-4-nitro-1H-indole

While 6-bromo-4-nitro-1H-indole (CAS Number: 885520-50-3) can be purchased from various chemical suppliers, understanding its synthesis can be valuable for researchers. The synthesis of substituted nitroindoles can be achieved through various established methods, such as the Batcho-Leimgruber indole synthesis. This method involves the reaction of a substituted nitrotoluene with a formamide acetal to form an enamine, which is then reductively cyclized to the indole ring.

Reduction of 6-bromo-4-nitro-1H-indole

The key step in the synthesis of **4-bromo-1H-indol-6-amine** is the selective reduction of the nitro group to an amine. Several reducing agents can be employed for this transformation. A common and effective method is catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

This protocol is based on established procedures for the reduction of aromatic nitro compounds.

Materials:

- 6-bromo-4-nitro-1H-indole
- Palladium on carbon (10% Pd/C)
- Ethanol or Methanol
- Hydrogen gas (H₂)
- Inert gas (Nitrogen or Argon)
- Filter aid (e.g., Celite®)
- Rotary evaporator
- Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)

Procedure:

- Preparation: In a suitable hydrogenation flask, dissolve 6-bromo-4-nitro-1H-indole (1.0 eq) in a minimal amount of ethanol or methanol.
- Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol% of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).
- Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced by hydrogen.
- Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically 1-3 atm or a hydrogen balloon) at room temperature.

- Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.
- Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.
- Filtration: Filter the reaction mixture through a pad of filter aid (Celite®) to remove the palladium catalyst. Wash the filter cake with a small amount of the solvent used in the reaction.
- Concentration: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.
- Purification: The resulting crude **4-bromo-1H-indol-6-amine** can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure product.

Quantitative Data (Expected):

Parameter	Expected Value
Yield	85-95%
Purity	>95% (after purification)

Note: The exact yield and purity will depend on the specific reaction conditions and the efficiency of the purification process.

Logical Workflow of the Synthesis

The synthesis of **4-bromo-1H-indol-6-amine** follows a straightforward logical progression from the nitro-substituted precursor.

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Caption: Synthetic pathway for **4-bromo-1H-indol-6-amine**.

Characterization

The structure and purity of the synthesized **4-bromo-1H-indol-6-amine** should be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To confirm the chemical structure and the positions of the substituents on the indole ring.
- Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
- High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

This in-depth guide provides the essential information for the synthesis and understanding of **4-bromo-1H-indol-6-amine**, a key intermediate for further chemical exploration and drug development. Researchers are advised to adhere to all standard laboratory safety procedures when carrying out the described synthesis.

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References

- 1. 4-Amino-6-bromoindole | 350800-81-6 | FA52228 | Biosynth [biosynth.com]

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